molecular formula C18H18N2O2S B2952643 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxypropanamide CAS No. 476295-80-4

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxypropanamide

Cat. No.: B2952643
CAS No.: 476295-80-4
M. Wt: 326.41
InChI Key: ZSCZALHNKJFAAJ-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxypropanamide is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a cyano group, a tetrahydrobenzothiophene ring, and a phenoxypropanamide moiety

Mechanism of Action

Target of Action

The primary target of this compound is the Mitogen-activated protein kinase 10 (JNK3) . This kinase plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis .

Mode of Action

The compound interacts with its target, JNK3, through a unique binding mode. The 3-cyano substituent forms an H-bond acceptor interaction with the hinge region of the ATP-binding site . This interaction inhibits the kinase activity of JNK3, leading to changes in cellular processes controlled by this kinase.

Biochemical Pathways

The inhibition of JNK3 affects the JNK signaling pathway , which is involved in various cellular processes, including cell growth, differentiation, survival, and apoptosis . The downstream effects of this inhibition depend on the specific cellular context and can lead to altered cell behavior.

Result of Action

The inhibition of JNK3 by this compound can lead to changes in cellular behavior, potentially altering cell growth, differentiation, and survival . The specific molecular and cellular effects depend on the cellular context and the specific biochemical pathways that are affected.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxypropanamide typically involves multi-step organic reactions. One common method involves the initial formation of the tetrahydrobenzothiophene ring, followed by the introduction of the cyano group and the phenoxypropanamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxypropanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxypropanamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c19-12-15-14-8-4-5-9-16(14)23-18(15)20-17(21)10-11-22-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCZALHNKJFAAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CCOC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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